molecular formula C15H33N B12644654 Isopentadecylamine CAS No. 47932-35-4

Isopentadecylamine

Cat. No.: B12644654
CAS No.: 47932-35-4
M. Wt: 227.43 g/mol
InChI Key: UPLLOZNXRIMQKE-UHFFFAOYSA-N
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Description

It is a primary amine with a long hydrocarbon chain, making it a member of the fatty amine family. This compound is characterized by its hydrophobic nature and is commonly used in various industrial applications due to its surfactant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopentadecylamine can be synthesized through several methods. One common synthetic route involves the reductive amination of 13-methyltetradecanal with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields high purity this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrogenation of nitriles derived from fatty acids. This process involves the catalytic hydrogenation of 13-methyltetradecanenitrile in the presence of a metal catalyst such as nickel or palladium. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and product yields .

Chemical Reactions Analysis

Types of Reactions

Isopentadecylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated amine derivatives

Scientific Research Applications

Isopentadecylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.

    Biology: It is employed in the study of cell membrane interactions due to its amphiphilic nature.

    Industry: It is used in the production of lubricants, corrosion inhibitors, and antistatic agents .

Mechanism of Action

The mechanism of action of isopentadecylamine involves its interaction with lipid bilayers in cell membranes. Its long hydrocarbon chain allows it to integrate into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport .

Comparison with Similar Compounds

Isopentadecylamine is similar to other fatty amines such as pentadecylamine and hexadecylamine. its unique structure, with a methyl group at the 13th position, imparts distinct properties:

    Pentadecylamine: Lacks the methyl group, making it less hydrophobic.

    Hexadecylamine: Has a longer hydrocarbon chain, resulting in different surfactant properties .

This compound’s unique structure makes it particularly effective in applications requiring specific hydrophobic and amphiphilic characteristics.

Properties

IUPAC Name

13-methyltetradecan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16/h15H,3-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLLOZNXRIMQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197359
Record name Isopentadecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.43 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47932-35-4
Record name Isopentadecylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047932354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopentadecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopentadecylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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